Chimyl stearate

Description

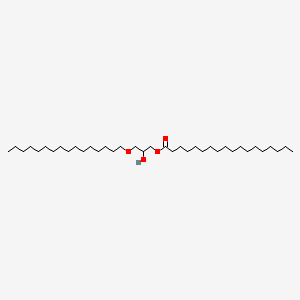

Structure

2D Structure

Properties

CAS No. |

109210-83-5 |

|---|---|

Molecular Formula |

C37H74O4 |

Molecular Weight |

583.0 g/mol |

IUPAC Name |

(3-hexadecoxy-2-hydroxypropyl) octadecanoate |

InChI |

InChI=1S/C37H74O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-37(39)41-35-36(38)34-40-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h36,38H,3-35H2,1-2H3 |

InChI Key |

TURJEXLVQHKEBK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COCCCCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chimyl stearate can be synthesized through the chemoselective opening of the epoxide ring by onium quaternary salts (N and P) and ionic liquids. This method involves solvent-free reactions catalyzed by these salts and ionic liquids . Another approach includes a series of one-pot reactions, which simplifies the synthesis process .

Industrial Production Methods

Industrial production of this compound typically involves the esterification of cetyl glyceryl ether with stearic acid. This process can be carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Chimyl stearate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

Substitution: Replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chimyl stearate has a wide range of scientific research applications, including:

Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

Biology: Studied for its potential role in cell membrane structure and function.

Medicine: Investigated for its potential anti-inflammatory and immunomodulatory effects.

Industry: Utilized in the production of cosmetics, pharmaceuticals, and other personal care products.

Mechanism of Action

Chimyl stearate exerts its effects through several mechanisms. It acts as an emollient by forming a protective barrier on the skin, which helps to retain moisture and improve skin texture. Additionally, it may interact with lipid bilayers in cell membranes, enhancing their stability and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chimyl Stearate vs. Chimyl Isostearate

Chimyl isostearate (CAS 131932-18-8) shares the same glyceryl ether backbone as this compound but is esterified with isostearic acid (a branched C18 fatty acid) instead of linear stearic acid . Key differences include:

- Solubility: The branched structure of isostearic acid enhances solubility in nonpolar solvents compared to the linear stearate.

- Function : Chimyl isostearate is primarily a lubricant, while this compound acts as an emulsifier due to its balanced hydrophilicity-lipophilicity profile .

- Applications : Branched chains in isostearate improve spreadability in cosmetic formulations, whereas stearate’s linear chain supports stable emulsion formation.

This compound vs. Batyl Distearate

Batyl distearate, derived from batyl alcohol (3-octadecyloxy-1,2-propanediol) and stearic acid, differs in the ether group’s alkyl chain length (C18 in batyl vs. C16 in chimyl). Evidence from optical rotatory dispersion studies shows that both compounds exhibit similar negative Cotton effects due to their shared L-configuration relative to lactic acid . However, batyl distearate’s longer ether chain may increase melting points and reduce solubility in polar solvents compared to this compound .

This compound vs. Metal Stearates (e.g., Aluminum Tristearate)

Aluminum tristearate (a metal soap) and this compound differ fundamentally in structure and application:

- Chemical Structure : Aluminum tristearate is an ionic complex (Al³⁺ coordinated with three stearate anions), whereas this compound is a covalent ester.

- Performance in Drug Delivery: In Eudragit RS microspheres, aluminum tristearate produced smaller particles (76–448 µm) and slower drug release (~80% over 480 minutes) compared to sucrose stearate (521–2000 µm; ~80% release in 60 minutes) . This compound’s emulsifying properties could theoretically modulate particle size and release kinetics differently due to its nonionic nature.

This compound vs. Sucrose Stearate

Sucrose stearate, a sugar ester, contrasts with this compound in polarity and hydrophilicity:

- Hydrophilic-Lipophilic Balance (HLB) : Sucrose stearate’s polar sucrose headgroup increases water solubility, making it suitable for high-HLB applications, while this compound’s glyceryl ether backbone favors low-HLB systems.

- Particle Size and Drug Release : Microspheres with sucrose stearate exhibited larger particle sizes (521–2000 µm) and faster drug release, attributed to its surfactant-like dissolution behavior .

This compound vs. Mn₁₂-Stearate

Mn₁₂-stearate is a polynuclear manganese complex where stearate acts as a stabilizing ligand. Unlike this compound, which is a simple ester, Mn₁₂-stearate is a magnetic single-molecule magnet soluble in organic solvents . While both compounds utilize stearate for solubility enhancement, their applications diverge: this compound is used in emulsions, whereas Mn₁₂-stearate is studied for magnetic and electrochemical properties .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Chemical Class | Key Functional Groups | Solubility | Primary Application |

|---|---|---|---|---|

| This compound | Glyceryl ether ester | Ether, ester, hydroxyl | Organic solvents | Emulsifier |

| Chimyl isostearate | Glyceryl ether ester | Ether, ester (branched C18) | Nonpolar solvents | Lubricant |

| Aluminum tristearate | Metal soap | Carboxylate, Al³⁺ coordination | Polar solvents | Dispersing agent |

| Mn₁₂-stearate | Metal-organic complex | Stearate ligands, Mn₁₂ core | Organic solvents | Magnetic materials |

Table 2: Performance in Drug Delivery Systems

| Dispersing Agent | Particle Size Range (µm) | Drug Release Profile (Time to 80%) |

|---|---|---|

| Aluminum tristearate | 76–448 | 480 minutes |

| Sucrose stearate | 521–2000 | 60 minutes |

Research Findings and Metabolic Considerations

- Metabolism : Chimyl alcohol (precursor to this compound) is absorbed via lymphatic pathways in rats, with 95% absorption within 24 hours. Esterification alters metabolic pathways; for example, chimyl dioleate releases CO₂ during metabolism, whereas stearate’s saturated chain may slow degradation .

- Analytical Challenges : Extraction of this compound from matrices may face issues like incomplete recovery due to its lipophilicity, contrasting with more polar compounds like sucrose stearate .

Q & A

Q. What are the established synthetic pathways for chimyl stearate, and how do they impact purity and yield?

this compound (3-hexadecyloxy-2-hydroxypropyl octadecanoate) is synthesized via stereospecific epoxide-ring opening reactions. A validated method involves reacting alkyl glycidyl ethers (e.g., hexadecyl glycidyl ether) with stearic acid derivatives in solvent-free conditions, achieving yields of 90–98% . Key factors affecting purity include reaction temperature (optimized at 60–80°C) and catalyst selection (e.g., phenylboronic acid for regioselectivity). Impurities often arise from incomplete esterification or side reactions; purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the ether and ester linkages. Peaks at δ 4.1–4.3 ppm (methylene protons adjacent to the ether oxygen) and δ 2.3–2.5 ppm (ester carbonyl) are diagnostic .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (C₃₇H₇₄O₄, exact mass 594.55 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (IR): Strong absorbance at 1740 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (C-O-C ether stretch) .

Q. How does this compound function as an emulsifier, and what physicochemical properties govern its efficacy?

this compound stabilizes oil-in-water emulsions via its amphiphilic structure: the hydrophobic stearate chain anchors in the oil phase, while the hydrophilic glyceryl ether moiety interacts with water. Critical factors include:

- Hydrophilic-Lipophilic Balance (HLB): Estimated HLB ~8–10, suitable for low-polarity systems .

- Temperature Stability: Melting point ~45–50°C, requiring formulation below this threshold to maintain emulsion integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported emulsifying efficiencies of this compound across studies?

Discrepancies often arise from variations in:

- Purity: Impurities >5% reduce interfacial activity. Validate purity via HPLC before application .

- Experimental Conditions: pH (optimal 6–8), ionic strength, and oil phase composition (e.g., triglycerides vs. hydrocarbons) significantly alter performance. Standardize protocols using ASTM E1347-06 for emulsion stability testing .

Q. What experimental design strategies optimize this compound’s emulsifying properties in novel formulations?

Use a factorial design to evaluate interactions between variables:

| Factor | Levels | Response Metric |

|---|---|---|

| Concentration (wt%) | 0.5, 1.0, 2.0 | Droplet size (DLS), ζ-potential |

| Temperature (°C) | 25, 40, 55 | Creaming stability (time to phase separation) |

| Oil Phase | Soybean oil, squalene | Viscosity (rheometry) |

| Statistical analysis (ANOVA) identifies dominant factors. For example, higher temperatures (>50°C) may destabilize emulsions despite improved lipid solubility . |

Q. What safety and handling protocols are critical when working with this compound in lab settings?

- Toxicity Data: Limited ecotoxicological data available. Follow precautionary measures: use PPE (gloves, goggles) and avoid inhalation/ingestion.

- Storage: Store at 2–8°C in airtight containers to prevent hydrolysis .

- Disposal: Treat as non-hazardous organic waste per EPA guidelines, pending local regulations .

Q. How can in silico modeling predict this compound’s interactions with biomembranes or proteins?

Molecular dynamics (MD) simulations using software like GROMACS can model lipid bilayer interactions. Key parameters:

- Partition Coefficient (LogP): Predicted LogP = 8.2 (high lipophilicity) .

- Binding Energy: Docking studies (AutoDock Vina) reveal affinity for hydrophobic protein domains (e.g., albumin), useful for drug delivery system design .

Methodological Guidance for Contradictory Data

- Reproducibility: Document batch-to-batch variability (e.g., NMR purity, residual solvents).

- Cross-Validation: Compare results across multiple techniques (e.g., DSC for melting point vs. optical microscopy) .

Emerging Research Directions

- Biomedical Applications: Explore this compound’s role in lipid nanoparticle formulations for mRNA delivery, leveraging its biocompatibility .

- Environmental Impact: Assess biodegradability using OECD 301F (ready biodegradation test) to address sustainability concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.